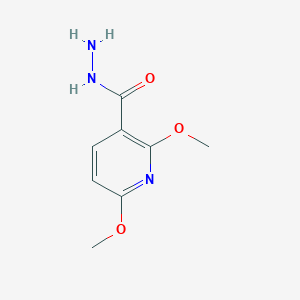
6-Fluoro-4-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-(trifluoromethyl)nicotinic acid is a fluorinated aromatic compound with the molecular formula C7H3F4NO2. It is a derivative of nicotinic acid, characterized by the presence of both fluoro and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethyl)nicotinic acid typically involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The process includes acylation, cyclization, and hydrolysis steps. The reaction conditions often involve temperatures ranging from -10°C to 30°C and reaction times of 3 to 7 hours .
Industrial Production Methods
For industrial production, the method is optimized for high yield and ease of purification. The raw materials used are relatively inexpensive and readily available. The process involves the use of catalysts and solvents to facilitate the reactions, and the products are purified through techniques such as extraction and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation reactions, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinic acid, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
6-Fluoro-4-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)nicotinic acid
- 5-Fluoro-6-(trifluoromethyl)nicotinic acid
- 6-(Trifluoromethyl)nicotinic acid
Uniqueness
6-Fluoro-4-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the nicotinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H3F4NO2 |
|---|---|
Peso molecular |
209.10 g/mol |
Nombre IUPAC |
6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |
Clave InChI |
WLCZQGZVLKATJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


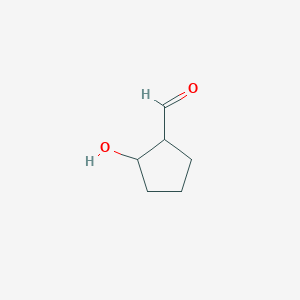
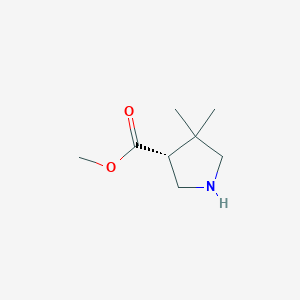

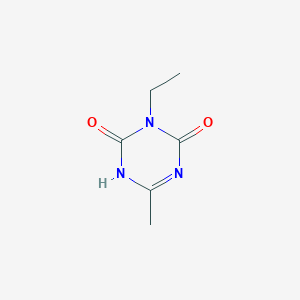



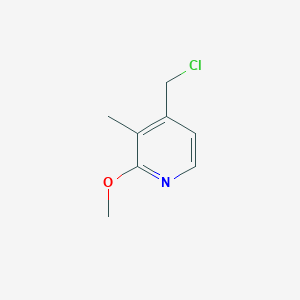
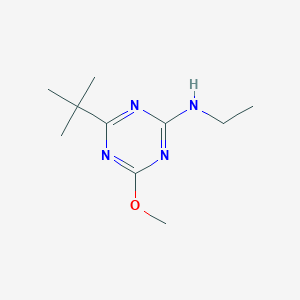



![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
